Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-
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Overview
Description
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenol group substituted with chlorine and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- typically involves the chlorination of 2,5-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine substituent can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and inhibiting key enzymes. The presence of the chlorine and tert-butyl groups enhances its ability to interact with hydrophobic regions of proteins and membranes, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,5-bis(1,1-dimethylethyl)-: Similar structure but lacks the chlorine substituent.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another similar compound with different substitution patterns.
Uniqueness
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is unique due to the presence of both chlorine and tert-butyl groups, which confer distinct chemical and biological properties. The chlorine substituent enhances its reactivity and potential biological activity compared to its non-chlorinated counterparts.
This detailed article provides a comprehensive overview of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
111342-06-4 |
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Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-chlorophenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,1-6H3 |
InChI Key |
VPZXMFLWNBUYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)C(C)(C)C)O |
Origin of Product |
United States |
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